(R)-ethyl2-amino-4-phenylbutanoate
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Overview
Description
®-ethyl2-amino-4-phenylbutanoate is a chiral compound that belongs to the class of amino acid derivatives It is characterized by the presence of an ethyl ester group, an amino group, and a phenyl group attached to a butanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-ethyl2-amino-4-phenylbutanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as ethyl acetoacetate, benzylamine, and a chiral catalyst.
Formation of Intermediate: Ethyl acetoacetate undergoes a condensation reaction with benzylamine in the presence of a base to form an intermediate compound.
Chiral Resolution: The intermediate is then subjected to chiral resolution using a chiral catalyst to obtain the desired ®-enantiomer.
Esterification: The final step involves the esterification of the intermediate to produce ®-ethyl2-amino-4-phenylbutanoate.
Industrial Production Methods
In an industrial setting, the production of ®-ethyl2-amino-4-phenylbutanoate may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
®-ethyl2-amino-4-phenylbutanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for aromatic substitution.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
®-ethyl2-amino-4-phenylbutanoate has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as a drug candidate for various therapeutic applications.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-ethyl2-amino-4-phenylbutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- (S)-ethyl2-amino-4-phenylbutanoate
- Ethyl 2-amino-4-phenylbutanoate
- ®-2-amino-4-phenylbutanoic acid
Uniqueness
®-ethyl2-amino-4-phenylbutanoate is unique due to its specific chiral configuration, which imparts distinct biological and chemical properties. Its ®-enantiomer is often preferred in drug development due to its higher selectivity and efficacy compared to the (S)-enantiomer.
Properties
IUPAC Name |
ethyl (2R)-2-amino-4-phenylbutanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-2-15-12(14)11(13)9-8-10-6-4-3-5-7-10/h3-7,11H,2,8-9,13H2,1H3/t11-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFLQXECQLHZKMV-LLVKDONJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H](CCC1=CC=CC=C1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80424907 |
Source
|
Record name | (R)-ethyl2-amino-4-phenylbutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80424907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
124044-66-2 |
Source
|
Record name | (R)-ethyl2-amino-4-phenylbutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80424907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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